(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride (S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride
Brand Name: Vulcanchem
CAS No.: 63526-63-6
VCID: VC21193974
InChI: InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H/t16-,19+;/m1./s1
SMILES: CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol

(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride

CAS No.: 63526-63-6

Cat. No.: VC21193974

Molecular Formula: C19H26ClNO

Molecular Weight: 319.9 g/mol

* For research use only. Not for human or veterinary use.

(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride - 63526-63-6

Specification

CAS No. 63526-63-6
Molecular Formula C19H26ClNO
Molecular Weight 319.9 g/mol
IUPAC Name (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride
Standard InChI InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H/t16-,19+;/m1./s1
Standard InChI Key WRHOJMZRFAKSSV-VWJDFLIZSA-N
Isomeric SMILES C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
SMILES CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Canonical SMILES CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Introduction

(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride is a complex organic compound with a specific stereochemical configuration. It is closely related to benzeneethanol derivatives, which are known for their diverse applications in pharmaceuticals and chemical synthesis. This compound is a hydrochloride salt of a phenethyl alcohol derivative, featuring a dimethylamino group and a phenyl group attached to the alpha position of the ethanol backbone.

Applications:

  • Pharmaceuticals: Compounds with similar structures are used in pharmaceutical applications, often as intermediates or active ingredients.

  • Chemical Research: Used in studies related to stereochemistry and the effects of functional groups on chemical properties.

Hazards:

  • Toxicity: Classified as Acute Tox. 3 and Aquatic Acute 1, indicating high toxicity if ingested and to aquatic organisms .

  • Handling Precautions: Requires protective equipment and safe disposal practices to minimize exposure and environmental impact.

Regulatory Information:

  • GHS Classification: H301 (Toxic if swallowed) and H400 (Very toxic to aquatic life) .

  • Regulatory Status: Subject to regulations concerning hazardous substances, including proper labeling and disposal.

Related Compounds:

  • Propoxyphene: A related compound with similar structural features, used as an analgesic .

  • Benzeneethanol Derivatives: These compounds are used in various chemical syntheses and pharmaceutical applications.

Research Findings:

  • Stereochemistry: Research focuses on the effects of stereochemistry on biological activity and chemical properties.

  • Pharmaceutical Applications: Studies explore the potential of these compounds as intermediates or active pharmaceutical ingredients.

Hazard Information

Hazard CodeDescription
H301Toxic if swallowed
H400Very toxic to aquatic life
Acute Tox. 3High toxicity if ingested
Aquatic Acute 1High toxicity to aquatic organisms

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